molecular formula C29H32N4O3S2 B2545974 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922938-20-3

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2545974
CAS RN: 922938-20-3
M. Wt: 548.72
InChI Key: GVGNJTUIGLDKDE-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C29H32N4O3S2 and its molecular weight is 548.72. The purity is usually 95%.
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Scientific Research Applications

Theoretical and Computational Studies Investigations into the reactivity and potential applications of sulfonamide derivatives, including compounds similar to the one , have been carried out through theoretical and computational methods. These studies include the examination of antimalarial activity, ADMET properties, and molecular docking studies against various biological targets. For example, sulfonamides have been explored for their antimalarial properties and interactions with Plasmepsin-1 and Plasmepsin-2, key enzymes in the malaria parasite, and their potential inhibitory effects on SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a broad spectrum of possible therapeutic applications (Fahim & Ismael, 2021).

Synthetic Routes and Molecular Docking Research has also focused on the synthesis of novel pyridine and fused pyridine derivatives starting from various precursors. These compounds have been subjected to in silico molecular docking screenings against specific target proteins, revealing moderate to good binding energies, which indicate potential for antimicrobial and antioxidant activities (Flefel et al., 2018).

Biological Evaluations and Antiproliferative Agents Further research includes the synthesis of novel compounds bearing the N,N-dimethylbenzenesulfonamide moiety and their evaluation for in vitro antiproliferative activity. Some of these compounds have shown higher activity compared to standard drugs, demonstrating the potential of sulfonamide derivatives as antiproliferative agents (Bashandy et al., 2014).

Antimicrobial Activity The synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have also been pursued. These studies aim to develop new antibacterial agents, with some compounds showing high activities against various bacterial and fungal species (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S2/c1-19-13-20(2)17-32(16-19)38(35,36)25-10-8-23(9-11-25)28(34)33(18-24-7-5-6-12-30-24)29-31-26-14-21(3)22(4)15-27(26)37-29/h5-12,14-15,19-20H,13,16-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGNJTUIGLDKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide

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